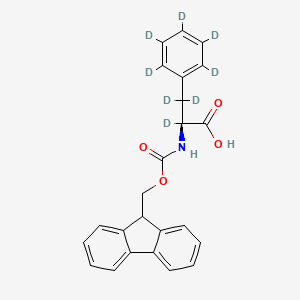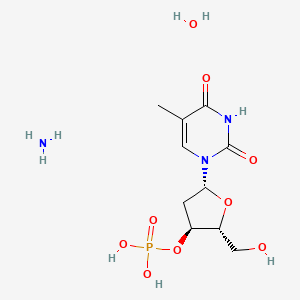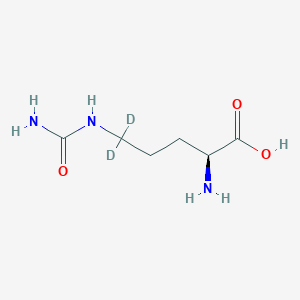![molecular formula C6H12O6 B12057919 D-[3-2H]Glucose](/img/structure/B12057919.png)
D-[3-2H]Glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[3-2H]Glucose is a deuterium-labeled form of D-glucose, a simple sugar that plays a vital role in various biological processes. The deuterium atom replaces a hydrogen atom at the third carbon position, making it useful in scientific research, particularly in metabolic studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-[3-2H]Glucose typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source. One common method is the catalytic hydrogen-deuterium exchange reaction, where D-glucose is treated with deuterium gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
D-[3-2H]Glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction reactions can convert it to sorbitol.
Substitution: The hydroxyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions
Major Products
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives
Aplicaciones Científicas De Investigación
D-[3-2H]Glucose is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studying glucose metabolism and enzymatic reactions.
Biology: Used in metabolic flux analysis to understand cellular processes.
Medicine: Helps in the investigation of glucose utilization in various diseases, including diabetes and cancer.
Industry: Applied in the development of biosensors and diagnostic tools .
Mecanismo De Acción
D-[3-2H]Glucose exerts its effects by participating in metabolic pathways similar to D-glucose. The deuterium label allows researchers to track its movement and transformation within biological systems. It primarily targets glucose transporters and enzymes involved in glycolysis and gluconeogenesis, providing insights into metabolic dynamics .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: The non-labeled form, widely used in various biological and industrial applications.
L-Glucose: An enantiomer of D-glucose, used as a low-calorie sweetener.
D-[1-13C]Glucose: Another labeled form used in metabolic studies .
Uniqueness
D-[3-2H]Glucose is unique due to the specific placement of the deuterium atom, which provides distinct advantages in tracing and studying metabolic pathways without significantly altering the compound’s chemical properties .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D |
Clave InChI |
WQZGKKKJIJFFOK-XVKSOXPJSA-N |
SMILES isomérico |
[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)











